molecular formula C9H6BrNO B12360432 6-bromo-6H-quinolin-4-one

6-bromo-6H-quinolin-4-one

Cat. No.: B12360432
M. Wt: 224.05 g/mol
InChI Key: ANVJLLDJRAGHJW-UHFFFAOYSA-N
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Description

6-bromo-6H-quinolin-4-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the sixth position and a carbonyl group at the fourth position on the quinoline ring. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-6H-quinolin-4-one can be achieved through various methods. One common approach involves the bromination of 6H-quinolin-4-one using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-bromo-6H-quinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-6H-quinolin-4-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-6H-quinolin-4-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-6H-quinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

6-bromo-6H-quinolin-4-one can be compared with other quinolinone derivatives such as:

    6-chloro-6H-quinolin-4-one: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-6H-quinolin-4-one: Contains a fluorine atom at the sixth position.

    6-iodo-6H-quinolin-4-one: Features an iodine atom at the sixth position.

Uniqueness

The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

6-bromo-6H-quinolin-4-one

InChI

InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H

InChI Key

ANVJLLDJRAGHJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)C2=CC1Br

Origin of Product

United States

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